N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)-1-naphthamide
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Overview
Description
N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)-1-naphthamide is a complex organic compound featuring a thiophene ring system and a naphthamide moiety. Thiophene derivatives are known for their diverse biological activities and industrial applications, making this compound of significant interest in scientific research.
Synthetic Routes and Reaction Conditions:
Condensation Reactions: Thiophene derivatives can be synthesized through various condensation reactions, such as the Gewald synthesis, which involves the reaction of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
Cross-Coupling Reactions: Suzuki–Miyaura cross-coupling reactions are commonly used to form carbon-carbon bonds in thiophene derivatives. This involves the use of palladium catalysts and organoboron reagents.
Amide Bond Formation: The naphthamide moiety can be introduced through amide bond formation reactions, typically involving coupling agents like DCC (Dicyclohexylcarbodiimide) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods: Industrial production of thiophene derivatives often involves large-scale condensation reactions and cross-coupling reactions under optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms are increasingly being adopted for efficient production.
Types of Reactions:
Oxidation: Thiophene derivatives can undergo oxidation reactions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert thiophene derivatives to their corresponding thiols.
Substitution: Thiophene rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents like hydrogen peroxide or m-CPBA (meta-Chloroperoxybenzoic acid).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Electrophiles like bromine or nucleophiles like amine derivatives.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiophene-2-thiol.
Substitution: Bromothiophenes and aminothiophenes.
Scientific Research Applications
Chemistry: Thiophene derivatives are used in the synthesis of pharmaceuticals, agrochemicals, and organic materials. They are key intermediates in the production of various biologically active compounds. Biology: Thiophene derivatives exhibit a range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. Medicine: Compounds like suprofen (a nonsteroidal anti-inflammatory drug) and articaine (a dental anesthetic) contain thiophene moieties. Industry: Thiophene derivatives are used in the manufacture of organic semiconductors, corrosion inhibitors, and organic light-emitting diodes (OLEDs).
Mechanism of Action
The mechanism by which N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)-1-naphthamide exerts its effects involves interaction with specific molecular targets and pathways. The thiophene ring system can bind to enzymes or receptors, modulating their activity and leading to biological effects. The exact mechanism may vary depending on the specific application and biological context.
Comparison with Similar Compounds
Suprofen: A nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework.
Articaine: A dental anesthetic with a 2,3,4-trisubstituted thiophene structure.
Tioconazole: An antifungal agent containing a thiophene nucleus.
Uniqueness: N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)-1-naphthamide is unique due to its specific structural features, including the presence of both thiophene and naphthamide moieties, which contribute to its distinct biological and chemical properties.
This compound represents a valuable addition to the field of organic chemistry, with potential applications across various scientific disciplines. Its synthesis, reactions, and applications highlight the ongoing advancements in the development of thiophene derivatives and their importance in modern science and industry.
Properties
IUPAC Name |
N-[[5-(thiophene-3-carbonyl)thiophen-2-yl]methyl]naphthalene-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15NO2S2/c23-20(15-10-11-25-13-15)19-9-8-16(26-19)12-22-21(24)18-7-3-5-14-4-1-2-6-17(14)18/h1-11,13H,12H2,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJXHKNBKASGAEE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=O)NCC3=CC=C(S3)C(=O)C4=CSC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15NO2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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